molecular formula C9H14FNSn B11846401 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine

5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine

Katalognummer: B11846401
Molekulargewicht: 273.92 g/mol
InChI-Schlüssel: GZHQIOMXFKHNTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is a fluorinated pyridine derivative that contains a trimethylstannyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine typically involves the introduction of the trimethylstannyl group to a fluorinated pyridine precursor. One common method is the reaction of 5-fluoro-3-methylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the fluorine and trimethylstannyl groups. These groups can influence the reactivity and stability of the compound, allowing it to interact with different molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C9H14FNSn

Molekulargewicht

273.92 g/mol

IUPAC-Name

(5-fluoro-3-methylpyridin-2-yl)-trimethylstannane

InChI

InChI=1S/C6H5FN.3CH3.Sn/c1-5-2-6(7)4-8-3-5;;;;/h2,4H,1H3;3*1H3;

InChI-Schlüssel

GZHQIOMXFKHNTA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1[Sn](C)(C)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.